5-Amino-2-bromophenylacetic acid is an organic compound with the molecular formula . It is a derivative of phenylacetic acid, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position on the phenyl ring. This compound is classified as an amino acid due to its structural features, which include both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a central carbon atom.
The synthesis of 5-Amino-2-bromophenylacetic acid typically involves two main steps: bromination and amination.
The industrial production of this compound may involve optimized conditions for yield and purity, utilizing continuous flow reactors and automated systems to enhance efficiency. The reaction conditions are typically mild to moderate to preserve the integrity of the product.
The molecular structure of 5-Amino-2-bromophenylacetic acid can be represented by its chemical formula . The structure includes:
5-Amino-2-bromophenylacetic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Amino-2-bromophenylacetic acid largely depends on its specific applications in biological systems. The amino group can form hydrogen bonds with biological targets, while the bromine atom may participate in halogen bonding or other interactions that could influence enzyme activity or receptor binding. Such interactions may lead to various physiological effects depending on the target molecules.
Property | Value |
---|---|
Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
Boiling Point | Not specified |
Density | Not specified |
These properties indicate that 5-Amino-2-bromophenylacetic acid is stable under standard conditions but may require careful handling due to its reactivity associated with the bromine substituent and functional groups present .
5-Amino-2-bromophenylacetic acid has several scientific uses, particularly in medicinal chemistry and pharmaceutical research. It serves as a precursor for synthesizing various biologically active compounds and can be utilized in studies exploring enzyme interactions and receptor binding mechanisms. Its unique structural features make it valuable for developing new therapeutic agents targeting specific pathways within biological systems .
Electrophilic aromatic substitution (EAS) remains the primary method for introducing bromine at the ortho-position relative to the acetic acid side chain in phenylacetic acid derivatives. This reaction typically employs bromine (Br₂) in dichloromethane or acetic acid, with Lewis acids like FeBr₃ enhancing regioselectivity. Under optimized conditions, 5-nitrophenylacetic acid undergoes bromination at the 2-position with >85% regioselectivity due to the directing effect of the electron-withdrawing nitro group [1] [5]. Subsequent reduction of the nitro group yields the target 5-amino-2-bromophenylacetic acid.
Alternative pathways involve ortho-brominated aniline precursors. Protected anilines (e.g., acetanilides) undergo directed ortho-lithiation at C2 using n-BuLi at -78°C, followed by quenching with bromine sources like Br₂ or NBS. This method achieves near-quantitative incorporation when using CuBr₂ as the electrophile, minimizing polybromination [8]. Post-bromination, the acetic acid side chain is introduced via Arndt-Eistert homologation or alkylation of diethyl malonate followed by hydrolysis/decarboxylation.
Table 1: Bromination Methods for Phenylacetic Acid Derivatives
Substrate | Reagent/Catalyst | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
5-Nitrophenylacetic acid | Br₂/FeBr₃ | 25°C | >85% ortho to COOH | 78% |
N-Acetyl-4-aminophenylacetic acid | NBS/CH₃CN | 80°C | 99% ortho to NHAc | 92% |
4-Aminophenylacetic acid | Br₂/AcOH | 100°C | Mixed isomers | 65% |
The chiral center at the α-carbon of phenylacetic acid derivatives can be established via biocatalytic or transition-metal-catalyzed routes. Biocatalytic approaches leverage engineered ketoreductases to enantioselectively reduce α-keto precursors. For example, recombinant Escherichia coli expressing Hansenula polymorpha reductase converts 2-bromo-5-nitrophenyl pyruvic acid to (R)-2-amino-2-(2-bromo-5-nitrophenyl)acetic acid with >99% ee and 98% yield at 50 g/L substrate loading [3] [7]. NADPH cofactor regeneration is achieved through glucose dehydrogenase (GDH)-catalyzed oxidation.
Chemical asymmetric synthesis employs chiral auxiliaries or catalysts. Ellman’s tert-butanesulfinamide enables stereoselective Strecker synthesis: condensation of 2-bromo-5-nitrobenzaldehyde with (R)-tert-butanesulfinamide forms the corresponding imine, which undergoes Ti(OiPr)₄-catalyzed cyanide addition to yield (S)-α-amino nitriles with 95% de. Acidic hydrolysis then furnishes enantiopure 5-nitro-2-bromophenylglycine [8]. Hydrogenation over Rh/(R,S)-Josiphos catalysts reduces the nitro group while preserving stereointegrity (>99% ee).
Regiocontrol during bromination requires strategic protection/deprotection sequences:
Microwave irradiation significantly accelerates key steps:
The electron-rich 5-amino group requires stabilization against oxidation during storage or subsequent reactions:
Table 2: Asymmetric Synthesis Methods for Chiral 5-Amino-2-bromophenylacetic Acid Derivatives
Method | Catalyst/Enzyme | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Bioreduction | Hansenula polymorpha reductase | pH 7.0, 30°C, NADPH/GDH | >99.8 | 98 |
Strecker reaction | (R)-tert-Butanesulfinamide/Ti(OiPr)₄ | -40°C, TMSCN | 95 | 88 |
Hydrogenation | Rh/(R,S)-Josiphos | 50 psi H₂, EtOAc, 25°C | 99 | 95 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1